

1-Bromo-3-(1,1-difluoroethyl)benzene chemical structure

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Compound of Interest

Compound Name: 1-Bromo-3-(1,1-difluoroethyl)benzene

Cat. No.: B1290058

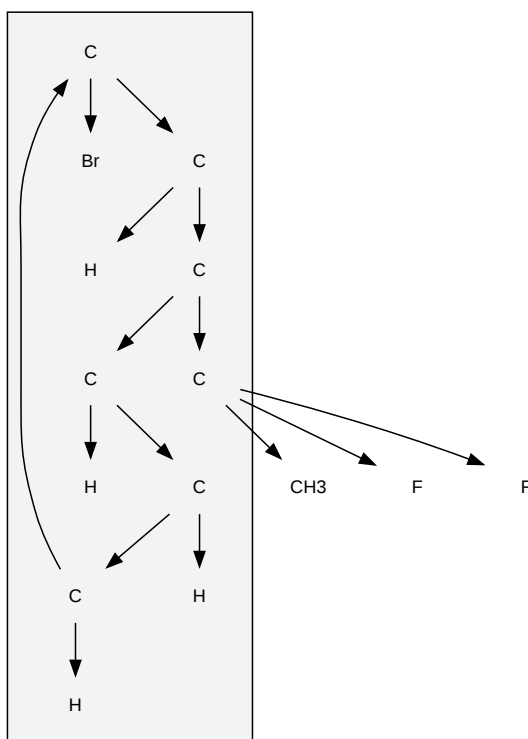
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An In-Depth Technical Guide to **1-Bromo-3-(1,1-difluoroethyl)benzene**: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of **1-Bromo-3-(1,1-difluoroethyl)benzene**, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications as a versatile building block in medicinal chemistry.

Chemical Structure and Identification

1-Bromo-3-(1,1-difluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at the meta position. This unique arrangement of a reactive bromine handle and a metabolically stable difluoroethyl moiety makes it a valuable intermediate in the synthesis of complex organic molecules.



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Caption: Chemical structure of **1-Bromo-3-(1,1-difluoroethyl)benzene**.

Physicochemical and Safety Data

The key properties and safety information for **1-Bromo-3-(1,1-difluoroethyl)benzene** are summarized below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Reference
Identifiers		
CAS Number	445303-70-8	[1]
Molecular Formula	C ₈ H ₇ BrF ₂	[1]
Molecular Weight	221.04 g/mol	[1]
IUPAC Name	1-Bromo-3-(1,1-difluoroethyl)benzene	
InChI Key	NCJAJYPBNUFMQK-UHFFFAOYSA-N	[1]
SMILES String	CC(F)(F)c1cccc(Br)c1	[1]
Physical Properties		
Appearance	Liquid	[1]
Density	1.500 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.504	[1]
Flash Point	87.8 °C (190.0 °F) - closed cup	[1]
Safety Information		
Signal Word	Warning	[1]
Hazard Statements	H315, H319, H335, H411	[1]
Hazard Classifications	Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 2	[1]
Target Organs	Respiratory system	[1]

Synthesis Experimental Protocol

While a specific protocol for the synthesis of **1-Bromo-3-(1,1-difluoroethyl)benzene** is not readily available in published literature, a reliable synthetic route can be proposed based on established chemical transformations. The most plausible approach is the deoxofluorination of

the readily available starting material, 3'-Bromoacetophenone, using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This method is analogous to the synthesis of similar difluoromethyl arenes.[2]

Proposed Reaction:

3'-Bromoacetophenone → **1-Bromo-3-(1,1-difluoroethyl)benzene**

Detailed Methodology:

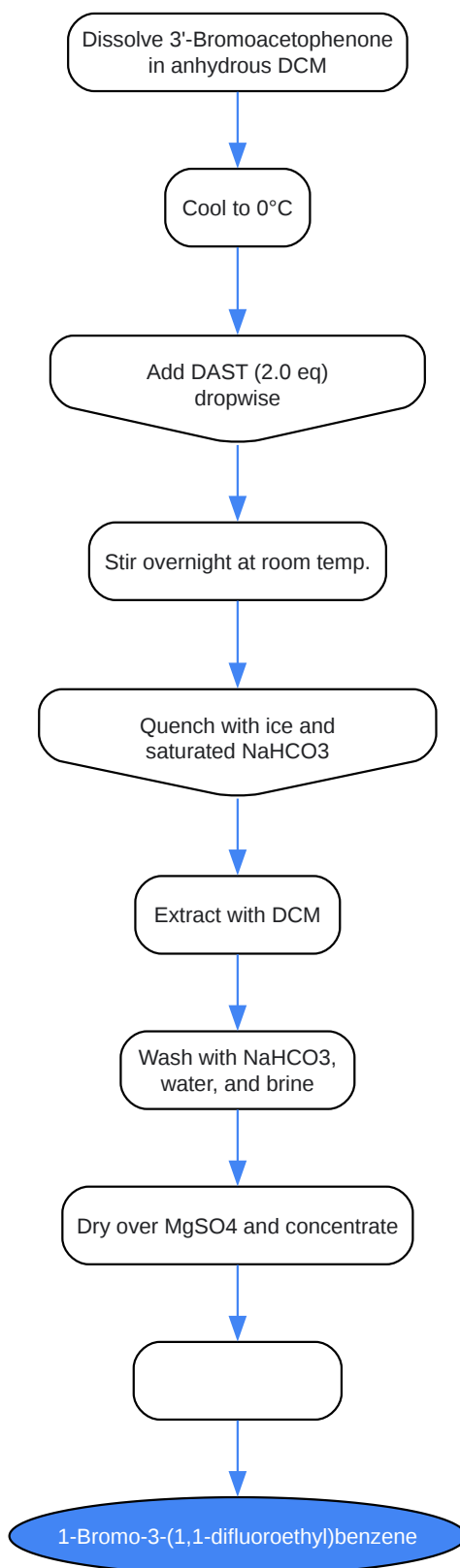
Materials:

- 3'-Bromoacetophenone (1.0 eq)
- Diethylaminosulfur trifluoride (DAST) (2.0 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3'-Bromoacetophenone (1.0 eq) dissolved in anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
- **Addition of DAST:** Slowly add diethylaminosulfur trifluoride (DAST) (2.0 eq) dropwise to the stirred solution over 30 minutes. Caution: DAST is toxic and reacts violently with water. This step must be performed in a well-ventilated fume hood.

- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Quenching:** Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker of ice containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize excess reagent.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 , water, and finally with brine.
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure **1-Bromo-3-(1,1-difluoroethyl)benzene**.



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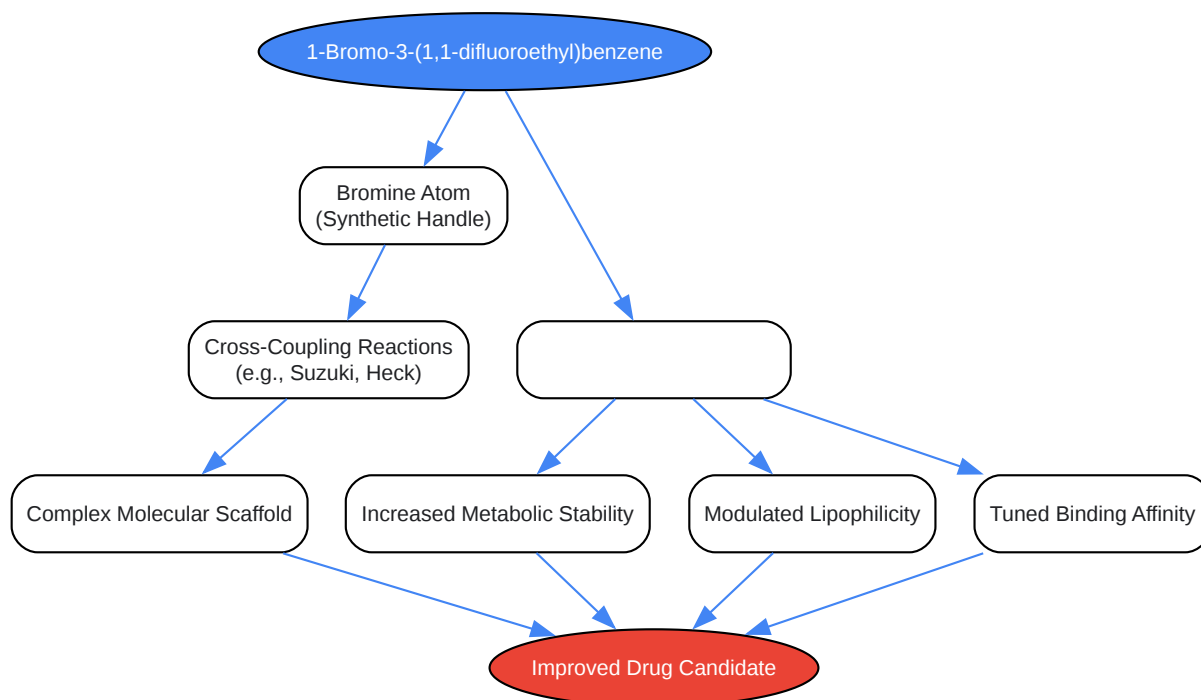
Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Development

1-Bromo-3-(1,1-difluoroethyl)benzene is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of potential drug candidates. Its utility stems from the distinct properties of its two key functional groups.

- **The Bromine Atom:** The bromine atom is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.^{[3][4]} These reactions are fundamental in modern medicinal chemistry for constructing complex molecular scaffolds by forming new carbon-carbon and carbon-heteroatom bonds.^[5]
- **The 1,1-Difluoroethyl Group:** The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.^[6] The difluoroethyl moiety can:
 - **Increase Metabolic Stability:** The carbon-fluorine bond is very strong, making the group resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase the drug's half-life.^[3]
 - **Modulate Lipophilicity:** Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance bioavailability.^[7]
 - **Tune Receptor Binding:** The strong electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets.^[6]

This combination allows medicinal chemists to use **1-Bromo-3-(1,1-difluoroethyl)benzene** as a fragment to introduce a metabolically stable, lipophilic group onto a core structure, which is then further elaborated using the bromine atom as a point of diversification.



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